molecular formula C18H20N4O4S B2733503 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899748-35-7

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2733503
CAS RN: 899748-35-7
M. Wt: 388.44
InChI Key: JMMXTOAOXNCWAT-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as DT-13, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DT-13 belongs to the class of thiazinan-2-ylphenyl oxalamides and has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Role in Orexin Receptor Mechanisms and Compulsive Food Consumption

Orexins and their receptors modulate various physiological responses, including feeding, arousal, stress, and drug abuse. The involvement of these systems in compulsive food seeking and intake suggests potential therapeutic targets for binge eating and possibly other eating disorders with a compulsive component. Compounds like SB-649868 and GSK1059865, selective orexin receptor antagonists, have shown efficacy in reducing binge eating in animal models without affecting standard food pellet intake, highlighting a significant role of orexin-1 receptor mechanisms in binge eating behaviors (Piccoli et al., 2012).

Catalytic Activity in Oxidation Reactions

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands exhibit catalytic activity in the oxidation of olefins, utilizing hydrogen peroxide as an oxidant. This showcases the potential of such complexes in catalytic processes, offering a route to more efficient and selective oxidation reactions (Ghorbanloo et al., 2017).

Infrared Spectral Analysis for Sulfonamide Derivatives

The infrared spectra of various sulfonamide derivatives, including those with pyridine, thiazole, and pyrimidine rings, provide insights into their structural properties. These studies can aid in understanding the electronic configurations and bonding characteristics of such compounds, with potential implications for the design of new drugs and materials (Uno et al., 1963).

N-Arylation of Oxazolidinones and Amides

The use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides demonstrates the versatility of such compounds in facilitating chemical reactions under mild conditions. This approach enables the synthesis of a wide range of N-arylation products, highlighting the potential applications in pharmaceutical synthesis and material science (Bhunia et al., 2022).

properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-17(20-13-14-4-3-9-19-12-14)18(24)21-15-5-7-16(8-6-15)22-10-1-2-11-27(22,25)26/h3-9,12H,1-2,10-11,13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMXTOAOXNCWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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